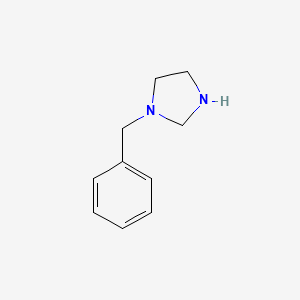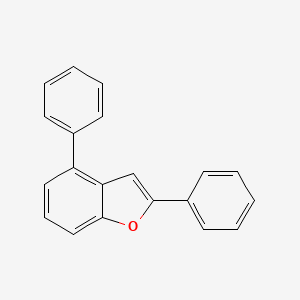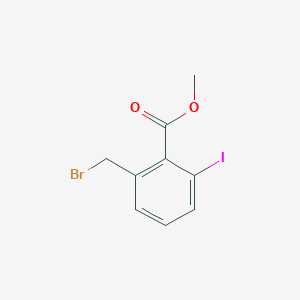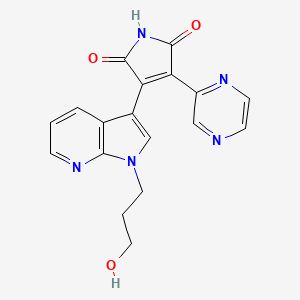
Inhibidor de GSK-3beta XI
Descripción general
Descripción
GSK-3beta Inhibitor XI (GSK-3β XI) is a novel inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase that plays a key role in regulating numerous cellular processes, including cell cycle progression, gene expression, and metabolism. GSK-3β XI has been developed as a potential drug target to treat a wide range of diseases, including Alzheimer’s disease, diabetes, and cancer.
Aplicaciones Científicas De Investigación
Enfermedades Neurodegenerativas
Inhibidor de GSK-3beta XI: ha mostrado promesa en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Al inhibir GSK-3beta, puede ayudar a reducir la hiperfosforilación de las proteínas tau, que es un sello distintivo de la patología de Alzheimer . Además, podría proteger las neuronas dopaminérgicas de la degeneración, ofreciendo beneficios potenciales para el manejo de la enfermedad de Parkinson .
Trastornos del estado de ánimo y del comportamiento
El inhibidor ha sido estudiado por sus efectos sobre los trastornos del estado de ánimo y del comportamiento. Puede ejercer efectos antidepresivos y estabilizadores del estado de ánimo al modular las vías de los neurotransmisores y la plasticidad sináptica. Esto podría convertirlo en una herramienta valiosa para tratar afecciones como la depresión y el trastorno bipolar .
Terapia contra el cáncer
En la investigación del cáncer, el this compound se está explorando por su capacidad de modular las vías de señalización celular que son cruciales para el crecimiento y la supervivencia tumoral. Puede inhibir la proliferación de células cancerosas e inducir la apoptosis, proporcionando un nuevo enfoque para el tratamiento del cáncer .
Condiciones inflamatorias
Las propiedades antiinflamatorias del this compound son de interés para el tratamiento de diversas afecciones inflamatorias. Al afectar la vía NF-kB, el inhibidor podría potencialmente reducir la inflamación y mejorar los síntomas de las enfermedades autoinmunes .
Trastornos metabólicos
GSK-3beta juega un papel en la regulación del metabolismo de la glucosa, y su inhibición podría ser beneficiosa para tratar trastornos metabólicos como la diabetes tipo II. El this compound podría mejorar la sensibilidad a la insulina y el control glucémico, ofreciendo una nueva vía para el manejo de la diabetes .
Función cognitiva y memoria
La investigación sugiere que el this compound podría mejorar la función cognitiva y la memoria. Puede influir en la neuroplasticidad y la supervivencia neuronal, que son cruciales para los procesos de aprendizaje y memoria. Esta aplicación podría conducir a nuevos tratamientos para los déficits cognitivos asociados con el envejecimiento o la lesión cerebral .
Mecanismo De Acción
Target of Action
The primary target of GSK-3beta Inhibitor XI is the protein kinase, Glycogen Synthase Kinase-3beta (GSK-3β) . GSK-3β is a highly conserved multifunctional serine/threonine protein kinase widely expressed in many tissues . It plays a central role in a wide variety of cellular processes concerned with coordinating catabolic and anabolic pathways .
Mode of Action
GSK-3beta Inhibitor XI interacts with its target, GSK-3β, by competing with ATP . This inhibitor is known to have a Ki value of 25 nM against GSK-3β , indicating a strong binding affinity. The inhibition of GSK-3β typically leads to the attenuation of the signaling pathway .
Biochemical Pathways
GSK-3β is involved in multiple key cell-signaling pathways and has various phosphorylation targets . It plays important roles in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins . Inhibition of GSK-3β by GSK-3beta Inhibitor XI can affect these pathways, leading to changes in downstream effects .
Pharmacokinetics
It’s known that the compound competes with atp, suggesting it may interact with the atp-binding pocket of gsk-3β . This could potentially influence its bioavailability and distribution within the body.
Result of Action
The inhibition of GSK-3β by GSK-3beta Inhibitor XI can stimulate biological responses . For example, it has been shown that inhibiting GSK-3β can improve memory deficits and cognitive function of the aging mice model . Moreover, inhibition of GSK-3β is thought to reduce acute myocardial infarction, suppress inflammation, protect the lung from acute injury, delay pulmonary fibrosis, and improve severe cardiac dysfunction .
Propiedades
IUPAC Name |
3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEJZKULWCZIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434343 | |
| Record name | GSK-3beta Inhibitor XI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626604-39-5 | |
| Record name | GSK-3beta Inhibitor XI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



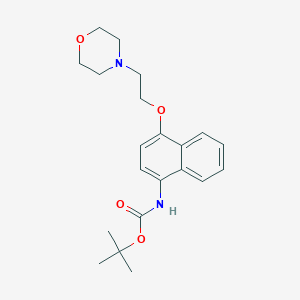
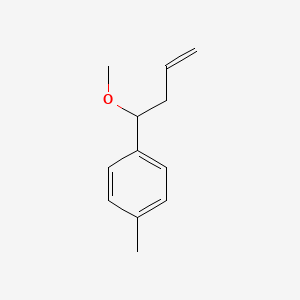
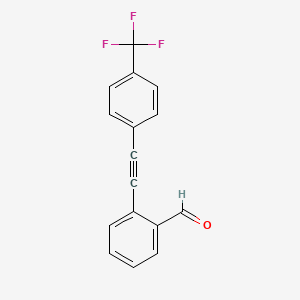
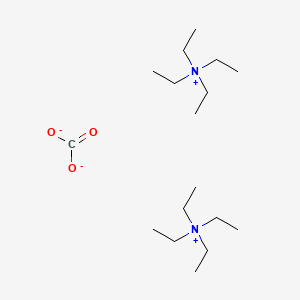
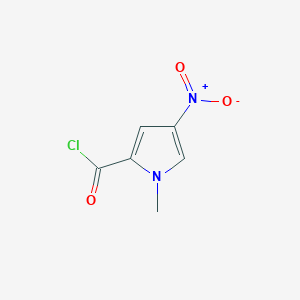
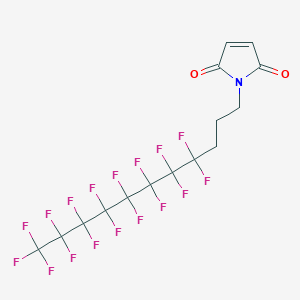
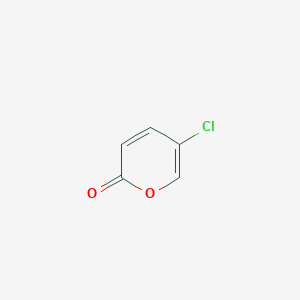
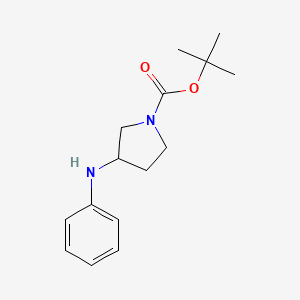
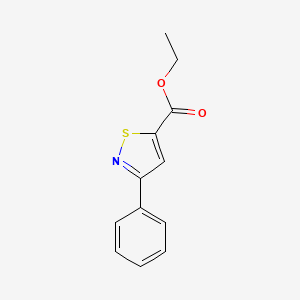
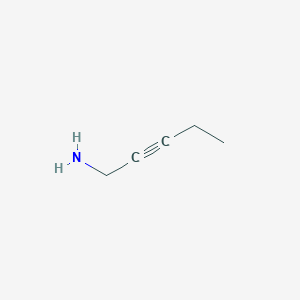
![{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid](/img/structure/B1624328.png)
